molecular formula C8H11NO2 B12894061 1-Acetyl-3,4-dimethyl-1H-pyrrol-2(3H)-one CAS No. 412011-43-9

1-Acetyl-3,4-dimethyl-1H-pyrrol-2(3H)-one

Cat. No.: B12894061
CAS No.: 412011-43-9
M. Wt: 153.18 g/mol
InChI Key: QKVPYFCTJBVMMZ-UHFFFAOYSA-N
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Description

1-Acetyl-3,4-dimethyl-1H-pyrrol-2(3H)-one is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of acetyl and methyl groups attached to the pyrrole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-3,4-dimethyl-1H-pyrrol-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylpyrrole and acetic anhydride.

    Reaction Conditions: The reaction is usually carried out under acidic or basic conditions to facilitate the acetylation of the pyrrole ring.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow processes and automated systems may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3,4-dimethyl-1H-pyrrol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-diones, while substitution reactions can produce various alkylated or halogenated pyrrole derivatives.

Scientific Research Applications

1-Acetyl-3,4-dimethyl-1H-pyrrol-2(3H)-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Acetyl-3,4-dimethyl-1H-pyrrol-2(3H)-one involves its interaction with molecular targets and pathways. The acetyl and methyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the specific pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-2,5-dimethyl-1H-pyrrole: Similar structure with different methyl group positions.

    1-Acetyl-3-methyl-1H-pyrrole: Lacks one methyl group compared to the target compound.

    1-Acetyl-4-methyl-1H-pyrrole: Methyl group positioned differently on the pyrrole ring.

Uniqueness

1-Acetyl-3,4-dimethyl-1H-pyrrol-2(3H)-one is unique due to the specific positioning of its acetyl and methyl groups, which can influence its chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

412011-43-9

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-acetyl-3,4-dimethyl-3H-pyrrol-2-one

InChI

InChI=1S/C8H11NO2/c1-5-4-9(7(3)10)8(11)6(5)2/h4,6H,1-3H3

InChI Key

QKVPYFCTJBVMMZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CN(C1=O)C(=O)C)C

Origin of Product

United States

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